
Dasyscyphin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dasyscyphin E is a natural product found in Dasyscyphella nivea with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Properties
Dasyscyphin E, a sesquiterpene quinol, has been synthesized from various sources such as cupressic acid and trans-communic acid. This synthesis is significant due to its potential antifungal properties. The synthesis involves key steps like oxidative degradation, diastereoselective α-methylation, and intramolecular aldol condensation (Fernández et al., 2017); (Jiménez et al., 2017).
Antimicrobial and Cytotoxic Properties
This compound, along with other dasyscyphin-type terpenoids, has shown inhibitory effects on the germination of conidia of Magnaporthe grisea, a plant pathogen. This discovery points towards its potential use in addressing plant diseases (Liermann et al., 2008). Furthermore, dasyscyphins, including this compound, have been identified with cytotoxic activities against various mammalian cell lines, suggesting their potential in cancer research (Rojas de la Parra et al., 2006).
Antiviral Properties
This compound has also demonstrated antiviral properties. For example, dasyscyphin C (a related compound) extracted from Eclipta prostrata has shown effectiveness against fish nodavirus in vitro, indicating potential applications in aquaculture and fish health management (Krishnan et al., 2010).
Potential in Treating Leishmaniasis
Dasyscyphin C, closely related to this compound, has exhibited leishmanicidal activity, particularly against Leishmania major promastigotes. This suggests a potential role for this compound in the treatment of leishmaniasis, a tropical parasitic disease (Khanna et al., 2009).
Eigenschaften
Molekularformel |
C22H32O2 |
|---|---|
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
(4S,4aR,6aS,11aR,11bR)-4-(hydroxymethyl)-4,6a,8,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-7-ol |
InChI |
InChI=1S/C22H32O2/c1-14-6-7-15-12-17-21(3)10-5-9-20(2,13-23)16(21)8-11-22(17,4)18(15)19(14)24/h6-7,16-17,23-24H,5,8-13H2,1-4H3/t16-,17+,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
QLLVZMNPEACNBC-HFQQBTNDSA-N |
Isomerische SMILES |
CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC[C@]4(C)CO)C)C)C=C1)O |
Kanonische SMILES |
CC1=C(C2=C(CC3C2(CCC4C3(CCCC4(C)CO)C)C)C=C1)O |
Synonyme |
dasyscyphin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)
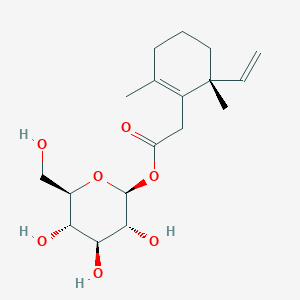

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
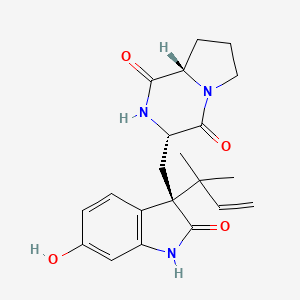
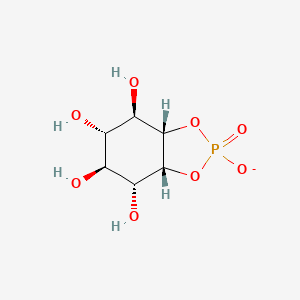
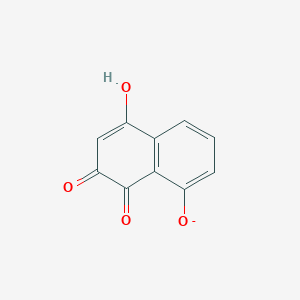
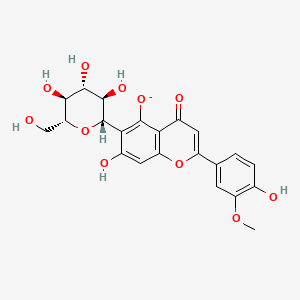
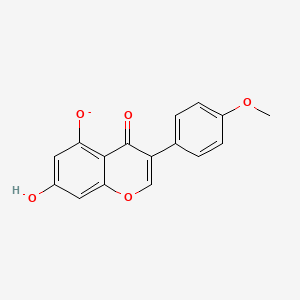


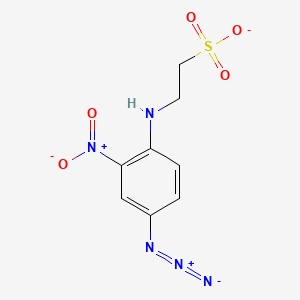
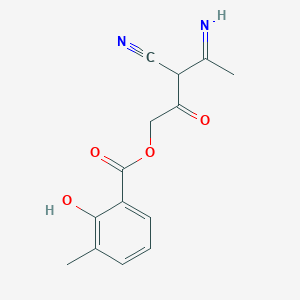
![5-ethyl-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1264277.png)